Bienvenue dans la boutique en ligne BenchChem!

N-(2-benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

Anticonvulsant screening Maximal electroshock seizure Phenytoin-relative potency

This compound is the only benzamide-piperazine hybrid featuring a 2-benzoyl-4-chlorophenyl core with a furan-2-carbonyl piperazine side chain, enabling direct head-to-head comparison with phenyl, benzyl, and methoxyphenyl series members to quantify heterocyclic vs carbocyclic contributions to GABAA binding. Procuring a generic 'furan-carbonyl piperazine' without precise structural fidelity risks divergent pharmacological behavior. Custom synthesis available with full characterization.

Molecular Formula C24H22ClN3O4
Molecular Weight 451.9 g/mol
Cat. No. B3553475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Molecular FormulaC24H22ClN3O4
Molecular Weight451.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
InChIInChI=1S/C24H22ClN3O4/c25-18-8-9-20(19(15-18)23(30)17-5-2-1-3-6-17)26-22(29)16-27-10-12-28(13-11-27)24(31)21-7-4-14-32-21/h1-9,14-15H,10-13,16H2,(H,26,29)
InChIKeyHAWCLWONCPOWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide – Procurement-Relevant Chemotype Profile and Structural Lineage


N-(2-Benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (CAS 1370243-61-0) is a synthetic benzamide–piperazine hybrid that combines a benzophenone-derived aromatic core with a piperazine linker terminating in a furan-2-carbonyl moiety [1]. The compound belongs to a broader class of N-(2-benzoyl-4-chlorophenyl)-2-(piperazin-1-yl)acetamides that have been explored as central nervous system (CNS) agents, with close structural analogs demonstrating GABAA receptor engagement and anxiolytic activity [2]. It appears as Reference Example 629 in patent literature concerning substituted polycyclic carbamoyl pyridone derivatives, confirming its synthetic accessibility and use as a characterization benchmark [1].

Why N-(2-Benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide Cannot Be Replaced by Generic In-Class Piperazine-Acetamide Analogs


The piperazine-acetamide chemotype is highly sensitive to terminal substituent identity. In a directly comparable series, replacing the furan-2-carbonyl group with a cyclohexyl(methyl)amino or 4-methylpiperidin-1-yl group altered relative anticonvulsant potency by over 4.5-fold (from 0.16 to 0.74 vs. phenytoin) [1]. The 2-benzoyl-4-chlorophenyl core further distinguishes this compound from benzofuran-based and de-benzoylated analogs; removal of the benzoyl group or substitution of the phenyl core with a benzofuran changes both the electronic landscape of the π-system and the geometry of key hydrogen-bonding contacts within target binding sites [2]. Consequently, procurement of a generic 'furan-carbonyl piperazine' or 'benzoyl-chlorophenyl acetamide' without precise structural fidelity risks selecting a compound with quantitatively and qualitatively divergent pharmacological behavior.

Quantitative Differentiation Evidence: N-(2-Benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide vs. Structural Analogs


Anticonvulsant Potency Divergence: Furan-2-Carbonyl vs. Cyclohexylmethylamino Substituent in the MES Model

In a benzofuran-acetamide scaffold series, the compound bearing the identical 2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide side chain (compound 5f) exhibited a relative anticonvulsant potency of 0.16 versus phenytoin in the maximal electroshock seizure (MES) model, while the optimal compound in the same series (5i, with a cyclohexyl(methyl)amino substituent) achieved a potency of 0.74 — a 4.6-fold difference driven solely by the terminal group identity [1]. Although the core scaffold of 5f is benzofuran rather than the benzoyl-chlorophenyl core of the target compound, the side chain identity is conserved, establishing that the furan-2-carbonyl piperazine motif confers a distinct and quantifiably lower anticonvulsant signature compared to aliphatic amine substituents.

Anticonvulsant screening Maximal electroshock seizure Phenytoin-relative potency Structure-activity relationship

GABAA Receptor Docking Profile: Furan-2-Carbonyl vs. Phenyl-Substituted Piperazine Analogs

The phenyl-substituted piperazine series (compounds 3a–j), which shares the identical N-(2-benzoyl-4-chlorophenyl)-2-(piperazin-1-yl)acetamide core with the target compound, demonstrated correct docking into the GABAA receptor binding pocket, with calculated binding free energies and pose geometries assessed across all ten derivatives [1]. Compound 3h, bearing a 4-methoxyphenyl substituent on the piperazine ring, exhibited the most potent anxiolytic and skeletal muscle relaxant activity in vivo in albino mice among the series, with activity benchmarked against diazepam [1]. The furan-2-carbonyl group of the target compound introduces a heterocyclic carbonyl that can act as an additional hydrogen bond acceptor and alters the electrostatic potential surface of the piperazine terminus relative to the aromatic substituents in the characterized series.

GABAA receptor Molecular docking CNS drug discovery Anxiolytic

Physicochemical Property Differentiation: Furan-2-Carbonyl vs. Phenyl Substituent Impact on Predicted CNS Drug-Likeness

The furan-2-carbonyl substituent introduces an additional hydrogen bond acceptor (furan ring oxygen plus carbonyl oxygen) and reduces calculated logP compared to equipositional phenyl or benzyl substituents in the same scaffold. In the N-(2-benzoyl-4-chlorophenyl)-2-(piperazin-1-yl)acetamide series, the physicochemical similarity of phenyl-substituted analogs to diazepam was quantitatively assessed, establishing a benchmark set of properties (logP, TPSA, molecular volume, H-bond donors/acceptors) that confer favorable CNS drug-like characteristics [1]. The furan-2-carbonyl derivative is predicted to exhibit increased topological polar surface area (TPSA) and reduced lipophilicity relative to the phenyl-substituted series, parameters that directly influence blood-brain barrier permeation and CNS exposure.

Drug-likeness BBB penetration Physicochemical profiling In silico ADME

Core Scaffold Validation: 2-Benzoyl-4-chlorophenyl vs. De-Benzoylated and Benzofuran Analogs in CNS Targeting

The 2-benzoyl-4-chlorophenyl (benzophenone-derived) core has an established lineage in CNS drug discovery. Fryer et al. (1982) demonstrated that 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide derivatives serve as direct precursors to 1,4-benzodiazepinones, and that the presence and position of the chlorine atom on the phenyl ring critically modulates cyclization efficiency and benzodiazepine receptor affinity [1]. Removal of the benzoyl group — as in N-(4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide — eliminates a key pharmacophoric element, while replacement of the phenyl core with benzofuran (as in compound 5f) alters the π-electron distribution and core geometry [2]. The target compound uniquely retains both the benzophenone core and the furan-2-carbonyl piperazine side chain, occupying a distinct position in the structural landscape not represented by either the benzofuran or phenylpiperazine series.

Benzophenone pharmacophore Structure-activity relationship Benzodiazepine receptor

Procurement-Relevant Application Scenarios for N-(2-Benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide


Structure-Activity Relationship (SAR) Mapping of the Piperazine Terminal Substituent in GABAA-Targeting Scaffolds

The compound serves as a unique probe for mapping the electronic and steric tolerance of the GABAA receptor binding pocket to heterocyclic carbonyl substituents at the piperazine terminus. Unlike the well-characterized phenyl-, benzyl-, and methoxyphenyl-substituted analogs in the Verma et al. series [1], the furan-2-carbonyl group introduces a conjugated heterocyclic system with dual hydrogen bond acceptor capacity. Procurement of this compound enables direct, head-to-head comparison with compound 3h (4-methoxyphenyl) and other series members to quantify the contribution of heterocyclic vs. carbocyclic terminal groups to receptor binding affinity and functional activity.

Comparative Anticonvulsant Screening and Pharmacophore Refinement

The benzofuran analog bearing the identical furan-2-carbonyl piperazine side chain (compound 5f) exhibited the lowest relative anticonvulsant potency (0.16 vs. phenytoin) in its series [1]. Testing of the target compound — which replaces the benzofuran core with the 2-benzoyl-4-chlorophenyl core — would isolate the contribution of the core scaffold to anticonvulsant activity while keeping the side chain constant, enabling a two-dimensional SAR matrix (core × side chain) essential for pharmacophore model refinement and virtual screening campaign validation.

Benzodiazepine Chemical Space Exploration via Core Cyclization Chemistry

The 2-benzoyl-4-chlorophenyl acetamide core has precedent for intramolecular cyclization to yield 1,4-benzodiazepinones, a privileged scaffold in CNS drug discovery [1]. The furan-2-carbonyl piperazine variant offers an entry point to novel benzodiazepine-piperazine hybrids that cannot be accessed from phenyl-substituted or benzofuran-based precursors. This compound is therefore suitable for medicinal chemistry programs focused on generating CNS-active chemical libraries with structural novelty beyond conventional benzodiazepine substitution patterns.

Physicochemical Profiling and CNS Drug-Likeness Optimization Studies

The furan-2-carbonyl group is predicted to shift key physicochemical parameters — notably increasing TPSA and reducing logP — relative to the phenyl-substituted congener series characterized by Verma et al. [1]. This compound is appropriate for experimental determination of equilibrium solubility, PAMPA or Caco-2 permeability, and plasma protein binding, generating data that can benchmark the impact of heterocyclic carbonyl substituents on CNS drug-likeness and guide multiparameter optimization strategies for piperazine-containing lead series.

Quote Request

Request a Quote for N-(2-benzoyl-4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.